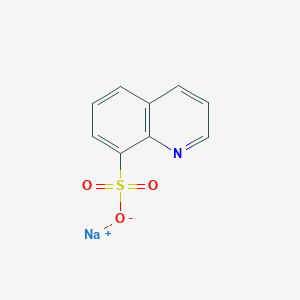

Sodium Quinoline-8-sulfonate

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;quinoline-8-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S.Na/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSFBDVHKAFARZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635443 | |

| Record name | Sodium quinoline-8-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70086-60-1 | |

| Record name | Sodium quinoline-8-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for Sodium Quinoline-8-sulfonate (B280653) and its Derivatives

Alkali Fusion of Quinoline (B57606) Sulfonation Products

A primary industrial method for producing 8-hydroxyquinoline (B1678124), a direct precursor to sodium quinoline-8-sulfonate, involves the sulfonation of quinoline followed by alkali fusion. iarc.frgoogle.com In this process, quinoline is treated with fuming sulfuric acid to yield quinoline-8-sulfonic acid. patsnap.com This intermediate is then subjected to hydrolysis under high temperature and pressure in the presence of a strong alkali, such as sodium hydroxide (B78521) or potassium hydroxide, to produce 8-hydroxyquinoline. patsnap.comgoogle.com

The sulfonation step involves the reaction of quinoline with oleum (B3057394) (fuming sulfuric acid) at controlled temperatures, typically ranging from 40 to 120 °C. The resulting quinoline-8-sulfonic acid is often isolated by precipitation in cold water. patsnap.com

The subsequent alkali fusion is a critical step where the sulfonic acid group is replaced by a hydroxyl group. This reaction is typically carried out in a sealed autoclave at temperatures between 170–190 °C and pressures of 1.4–1.6 MPa. patsnap.com Catalysts such as methanol, isopropanol, or ethanol (B145695) can be employed in this stage. patsnap.com The reaction mixture is then neutralized to a pH of approximately 6.8 to isolate the 8-hydroxyquinoline.

A specific patent describes a method involving heating divided sodium hydroxide with a small percentage of water to 250-290 °C without fusion, followed by the introduction of quinoline-8-sulfonic acid or its alkali metal salts. google.comgoogleapis.com This process rapidly forms the sodium salt of 8-hydroxyquinoline. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Sulfonating Agent | Fuming sulfuric acid (65% or oleum) | patsnap.com |

| Sulfonation Temperature | 40–120 °C | |

| Alkali Fusion Reagent | NaOH or KOH | patsnap.com |

| Alkali Fusion Temperature | 170–190 °C | patsnap.com |

| Alkali Fusion Pressure | 1.4–1.6 MPa | patsnap.com |

| Catalysts for Fusion | Methanol, ethanol, isopropanol | patsnap.com |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Quinoline Sulfonamide Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a powerful and versatile "click chemistry" reaction for synthesizing a variety of complex molecules, including quinoline sulfonamide derivatives. beilstein-journals.orgbeilstein-journals.orgnih.govrsc.org This reaction facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide (B81097) and a terminal alkyne under mild conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov

In the context of quinoline sulfonamides, the CuAAC reaction has been utilized to synthesize novel derivatives with potential biological activities. nih.gov For instance, a series of 8-quinolinesulfonamide derivatives were synthesized using the CuAAC reaction as potential modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a target in cancer therapy. nih.gov The synthesis of 4-substituted pyridine-3-sulfonamides has also been achieved through the CuAAC reaction of 4-azidopyridine-3-sulfonamide with various terminal alkynes. mdpi.com

The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts like copper(II) sulfate (B86663) pentahydrate with a reducing agent such as sodium ascorbate. beilstein-journals.org The process is known for its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups, including sulfonamides. beilstein-journals.orgnih.gov The solvent system often consists of water and an organic co-solvent like t-butanol or dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.orgmdpi.com

Challenges can arise, such as the formation of stable, sparingly soluble complexes between pyridine-containing compounds and copper ions, which can complicate product isolation and reduce yields. mdpi.com

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Click Chemistry, [3+2] Cycloaddition | beilstein-journals.orgnih.gov |

| Reactants | Organic azide and terminal alkyne | beilstein-journals.orgorganic-chemistry.org |

| Catalyst | Copper(I) source (e.g., CuI or in situ reduced CuSO₄) | beilstein-journals.orgmdpi.com |

| Key Advantage | High regioselectivity for 1,4-disubstituted triazoles | beilstein-journals.org |

| Applications | Synthesis of bioactive quinoline sulfonamide derivatives | nih.gov |

Emerging and Green Chemistry Approaches in Quinoline-Sulfonate Synthesis

Microwave-Assisted Synthetic Protocols for Sulfonated Quinoline Systems

Microwave-assisted synthesis has gained prominence as a green chemistry technique that can significantly accelerate reaction times, improve yields, and enhance product purity. nih.govresearchgate.netnih.gov This method has been successfully applied to the synthesis of various quinoline derivatives. researchgate.netscielo.br

For instance, an efficient method for synthesizing quinolines with good yields was developed using microwave irradiation in the presence of p-sulfonic acid calixarene (B151959) as a catalyst. researchgate.net Another study reported the synthesis of 3-haloacetyl-4-methylquinolines from 4-alkoxy-3-alken-2-ones and anilines using p-toluenesulfonic acid (TsOH) in an ionic liquid under microwave irradiation, achieving good yields in short reaction times (10-20 minutes). scielo.br The use of microwave heating in conjunction with high-temperature water and p-toluenesulfonic acid has also been shown to be an effective method for the one-pot, three-component synthesis of poly-substituted indeno[1,2-b]quinolines. rsc.org

Aqueous Medium-Based Syntheses for Quinoline-Sulfonate Derivatives

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and inexpensive. tandfonline.commdpi.comorganic-chemistry.org Several methods have been developed for the synthesis of quinoline derivatives in aqueous media. tandfonline.comorganic-chemistry.org

One approach involves the condensation of 2-aminoarylketones and active methylene (B1212753) compounds catalyzed by ferric chloride hexahydrate (FeCl₃·6H₂O) in water, which offers high yields, short reaction times, and the potential for catalyst reuse. tandfonline.com Another straightforward and efficient method for synthesizing quinolines is the Friedländer reaction of 2-aminobenzaldehyde (B1207257) with various ketones or malononitrile (B47326) in water at 70°C without any catalyst. organic-chemistry.org This catalyst-free approach in water provides a sustainable alternative to traditional methods. organic-chemistry.org

The synthesis of sulfonamide-1,2,3-triazoles has also been achieved in an aqueous medium through a one-pot, four-component tandem reaction under the cooperative effect of ultrasound irradiation and a supported copper(II) catalyst. researchgate.net

| Approach | Key Features | Example Catalyst/Condition | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | p-Sulfonic acid calixarene, p-Toluenesulfonic acid | researchgate.netscielo.br |

| Aqueous Medium Synthesis | Environmentally benign, inexpensive solvent | FeCl₃·6H₂O, Catalyst-free | tandfonline.comorganic-chemistry.org |

Derivatization Strategies and Functional Group Transformations of Quinoline-8-sulfonate

The quinoline-8-sulfonate scaffold serves as a versatile platform for further chemical modifications, allowing for the introduction of various functional groups to tune its properties. Derivatization can occur at different positions on the quinoline ring, leading to a diverse range of compounds with unique characteristics.

One common strategy involves the conversion of the sulfonate group into other functionalities. For instance, sulfonate esters are excellent leaving groups and can be converted to halides (Cl, Br, I) by reacting with a sodium halide in acetone (B3395972), a reaction known as the Finkelstein Reaction. vanderbilt.edu This opens up pathways for subsequent nucleophilic substitution reactions.

The hydroxyl group of 8-hydroxyquinoline, the precursor to quinoline-8-sulfonate, can be alkylated to introduce various side chains. nih.gov For example, reaction with 1-iodo-3-azidopropane can introduce an azido (B1232118) group, which is a versatile handle for "click" chemistry reactions. nih.gov The 7-amino group, if present, can also be modified to tune the fluorescence emission of the quinoline core. nih.gov

Furthermore, the quinoline ring itself can undergo electrophilic substitution reactions. For example, 8-hydroxyquinoline can undergo halogenation reactions under suitable conditions. researchgate.net The synthesis of 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles can be achieved from quinoline N-oxides through copper-catalyzed reactions. organic-chemistry.org Additionally, the direct sulfonylation of quinoline N-oxides at the C2 position can be accomplished using aryl sulfonyl chlorides in a copper-catalyzed C-H activation process. acs.org

| Functional Group Transformation | Reagents/Conditions | Resulting Functionality | Reference |

|---|---|---|---|

| Sulfonate to Halide | Sodium halide in acetone (Finkelstein Reaction) | Halide (Cl, Br, I) | vanderbilt.edu |

| Hydroxyl to Alkoxy/Azidoalkyl | Alkyl halides, 1-iodo-3-azidopropane | Ethers, Azides | nih.gov |

| C-H Activation/Sulfonylation | Aryl sulfonyl chlorides, Copper catalyst | Aryl sulfonyl group at C2 | acs.org |

| Halogenation | Suitable halogenating agents | Halogenated quinoline | researchgate.net |

| Substitution on N-oxide | Grignard reagents, Copper catalyst | Alkyl, aryl, or alkenyl group at C2 | organic-chemistry.org |

Modification at the Quinoline Ring System

The quinoline ring system of this compound is a robust aromatic structure amenable to various chemical modifications. The reactivity of the scaffold is dictated by the electronic properties of the fused benzene (B151609) and pyridine (B92270) rings. Electrophilic substitution reactions preferentially occur on the more activated benzene ring, typically at the C-5 and C-8 positions. researchgate.netslideshare.netpharmaguideline.com Given that the C-8 position is occupied by the sulfonate group, further electrophilic substitutions are primarily directed to the C-5 position. uomustansiriyah.edu.iq

Key modifications to the quinoline ring include:

Electrophilic Substitution : The benzene portion of the quinoline nucleus is more susceptible to electrophilic attack than the electron-deficient pyridine ring. researchgate.netuomustansiriyah.edu.iq For instance, the nitration of quinoline with a nitrating mixture typically yields a combination of 5-nitroquinoline (B147367) and 8-nitroquinoline. slideshare.netuomustansiriyah.edu.iq While direct nitration of quinoline-8-sulfonic acid is not extensively detailed, the underlying principles suggest that substitution would be directed to the C-5 position.

N-Oxide Formation : The nitrogen atom in the pyridine ring can be oxidized to form a quinoline N-oxide derivative. This transformation is commonly achieved using peroxycarboxylic acids. researchgate.net While one study reported difficulty in converting 8-quinolinesulfonic acid to its N-oxide with certain reagents like monoperphthalic or peracetic acids acs.org, the formation of N-oxides from related quinoline structures is a common strategy in organic synthesis. For example, 8-(Methylsulfonamido)quinoline N-oxide has been successfully prepared. google.com The resulting N-oxides can then be used in further reactions, such as deoxygenative C2-H sulfonylation, to introduce substituents at the C-2 position. rhhz.netmdpi.com

Alkylation : The basic nitrogen atom can react with alkyl halides to form quaternary quinolinium salts. pharmaguideline.comuomustansiriyah.edu.iq This modification alters the electronic properties and solubility of the molecule.

Sulfonate Group Transformations and Conjugation Reactions

The sulfonate group (–SO₃⁻) at the C-8 position is a versatile functional handle that can be converted into several other important chemical moieties or used as a point for conjugation.

Transformation to 8-Hydroxyquinoline: A primary and industrially significant transformation is the conversion of this compound to 8-hydroxyquinoline (Oxine). This is accomplished through alkali fusion, a process that involves heating the sulfonic acid or its salt with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at high temperatures. nih.govgoogle.comiarc.frscispace.com The sulfonate group is displaced by a hydroxyl group, yielding 8-hydroxyquinoline, a widely used chelating agent and synthetic precursor. iarc.frscispace.com

Conversion to Quinoline-8-sulfonyl Chloride: For further conjugation reactions, quinoline-8-sulfonic acid is often first converted to the more reactive intermediate, quinoline-8-sulfonyl chloride. This activation is typically achieved by reacting the sulfonic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). acs.orggoogle.com A method has been developed for producing high-purity quinoline-8-sulfonyl chloride by reacting quinoline with chlorosulfonic acid and then with thionyl chloride. google.com

Conjugation Reactions of Quinoline-8-sulfonyl Chloride: Quinoline-8-sulfonyl chloride serves as a key electrophilic substrate for creating a diverse library of derivatives through reactions with various nucleophiles.

Synthesis of Sulfonamides: The reaction of quinoline-8-sulfonyl chloride with primary or secondary amines yields quinoline-8-sulfonamides. This reaction is a cornerstone for creating hybrid molecules with potential biological activities. heteroletters.orgrsc.org A range of amines, including anilines and benzylamines, have been used to synthesize these derivatives. heteroletters.org

Table 1: Examples of Synthesized Quinoline-8-sulfonamide (B86410) Derivatives This is an interactive table. Click on the headers to sort.

| Reactant Amine | Resulting Sulfonamide Derivative | Reference |

|---|---|---|

| Aniline | N-phenylquinoline-8-sulfonamide | heteroletters.org |

| Benzylamine | N-benzylquinoline-8-sulfonamide | heteroletters.org |

| Various Amines | General Quinoline-8-sulfonamides | heteroletters.org |

| Sulfanilamide | 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides* | researchgate.net |

| p-Phenylenediamine | N-(4-((7-Chloroquinolin-4-yl)amino)phenyl)quinoline-5-sulfonamide** | rsc.org |

*Note: This synthesis involves a multi-step process starting from a different quinoline precursor but demonstrates the formation of a sulfonamide linkage. **Note: This example shows a hybrid molecule linking different quinoline and sulfonamide moieties.

Synthesis of Sulfonate Esters: Similarly, reacting quinoline-8-sulfonyl chloride with alcohols or phenols in the presence of a base results in the formation of sulfonate esters. heteroletters.org This method allows for the linkage of the quinoline-8-sulfonyl moiety to various alcoholic or phenolic structures.

Table 2: Examples of Synthesized Quinoline-8-sulfonate Esters This is an interactive table. Click on the headers to sort.

| Reactant Alcohol/Phenol | Resulting Sulfonate Ester Derivative | Reference |

|---|---|---|

| Phenol | Phenyl quinoline-8-sulfonate | heteroletters.org |

| Benzyl Alcohol | Benzyl quinoline-8-sulfonate | heteroletters.org |

| Various Alcohols | General Quinoline-8-sulfonate Esters | heteroletters.org |

Advanced Spectroscopic Characterization and Elucidation

Vibrational Spectroscopy for Structural Elucidation of Quinoline-8-sulfonate (B280653) Systems

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and fingerprinting the molecular structure of Sodium Quinoline-8-sulfonate.

FTIR spectroscopy of this compound, typically performed using a KBr pellet, reveals characteristic absorption bands corresponding to its specific functional groups. nih.govnih.gov The presence of the sulfonate group (-SO₃⁻) is confirmed by strong stretching vibrations. For instance, in related sulfonated quinoline (B57606) compounds, the S=O stretching modes are observed in the range of 1050-1200 cm⁻¹. In a similar compound, sodium 1,2-naphthoquinone-4-sulfonate, characteristic FTIR peaks are also observed. researchgate.net

The FTIR spectrum of a related compound, 7-iodo-8-hydroxyquinoline-5-sulfonate, shows that the presence of the sulfonate group can influence the vibrational frequencies of the quinoline ring. scielo.br This is due to the redistribution of charge density from the negatively charged sulfonate group to the ring, which can strengthen the ligand bonds. scielo.br In complexes with metal ions, shifts in the C=N and C=C vibrational bands further confirm the coordination of the quinoline nitrogen to the metal center. scielo.br For example, in aluminum tris(quinoline-8-olate) (Alq3), characteristic C-C and C-N stretching vibrations are observed at specific wavenumbers. researchgate.net

Raman spectroscopy provides complementary information to FTIR, offering a detailed vibrational fingerprint of the molecule. In studies of related quinoline sulfonates, Raman spectroscopy has been used to assign observed bands to their corresponding vibrational modes. researchgate.net For instance, in a study of 8-hydroxy quinoline-5-sulfonic acid, the S-O stretching mode was observed in the Raman spectrum at 784 cm⁻¹. sci-hub.se Pre-resonance Raman measurements on metal complexes of 7-iodo-8-hydroxyquinoline-5-sulfonate have helped to reinforce spectroscopic assignments, particularly for bands coupled to metal-ligand modes. scielo.br The G band in the Raman spectra of graphene oxide, a material sometimes studied in conjunction with quinoline derivatives, represents sp2 carbon atom domains. rsc.org

Electronic Absorption and Emission Spectroscopy of Quinoline-8-sulfonate

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is crucial for understanding the electronic transitions and photophysical properties of this compound and its derivatives.

The UV-Vis absorption spectrum of quinoline derivatives is characterized by π-π* and n-π* transitions. tsijournals.com For quinoline-sulfonated compounds, absorbance spectra are typically observed in the range of 337 nm to 341.73 nm. nih.gov The sulfonate group can influence the electronic properties and thus the absorption spectra of these compounds. nih.gov In related 8-hydroxyquinoline-5-sulfonic acid, absorption bands corresponding to π-π* and n-π* transitions are observed at 255 nm and between 335-345 nm, respectively. tsijournals.com The complexation of these ligands with metal ions can lead to the appearance of new charge-transfer bands in the visible region. scielo.brmdpi.com For example, in oxovanadium(IV) and oxovanadium(V) complexes of 7-iodo-8-hydroxyquinoline-5-sulfonate, ligand-to-metal charge transfer bands are assigned in the 340-500 nm range. scielo.br

Quinoline derivatives are known for their fluorescent properties, which are often enhanced upon complexation with metal ions. solubilityofthings.comuc.pt While some quinoline sulfonates are non-fluorescent on their own, their metal complexes can exhibit significant fluorescence. researchgate.net For instance, 8-hydroxyquinoline-5-sulfonic acid (8-HQS) shows a marked increase in fluorescence intensity upon complexation with metal ions like Zn(II), Cd(II), and Hg(II), making it a useful "turn-on" fluorescence sensor. uc.ptuci.eduacs.org The emission spectra of quinoline-sulphonamide derivatives have been observed in the range of 411.70 nm to 429.90 nm upon excitation at 340 nm. nih.gov The photoluminescence spectra of metal complexes of quinoline derivatives have shown maximum emissions in the green region, around 570-575 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Solution Studies

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure and conformation of this compound in solution.

¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govguidechem.com For this compound, specific chemical shifts are observed for the protons on the quinoline ring. chemicalbook.com For example, the proton at position 2 (H-2) typically appears at a downfield shift due to the electron-withdrawing effect of the nitrogen atom. wiley-vch.denih.gov In related quinoline-8-sulfonamide (B86410) derivatives, the H-2 proton is observed around 9.06-9.08 ppm. nih.govmdpi.com

The ¹³C NMR spectrum of this compound provides complementary data on the carbon skeleton. nih.govguidechem.com The carbon atoms attached to the nitrogen and sulfonate groups exhibit characteristic chemical shifts. nih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to definitively assign all proton and carbon signals. nih.gov Studies on metal complexes of related quinoline sulfonates have shown that coordination-induced shifts in the ¹H and ¹³C NMR spectra can confirm the binding of the ligand to the metal ion. researchgate.net

Proton (1H) NMR Spectroscopy for Structural Proximity Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique used to determine the arrangement of hydrogen atoms within a molecule. For quinoline derivatives, the aromatic region of the ¹H NMR spectrum is particularly informative, revealing the electronic environment of each proton on the bicyclic ring system. The chemical shifts (δ) and coupling constants (J) provide evidence of through-bond and through-space proton proximities.

Detailed ¹H NMR analysis has been performed on closely related quinoline-8-sulfonamide derivatives, whose spectral data for the quinoline ring protons are expected to be very similar to that of this compound. mdpi.comiaea.org The spectral positions of protons on the quinoline ring are generally less affected by the specific nature of the sulfonyl substituent, with the main influence being the position of attachment. iaea.org The analysis of a representative derivative in a DMSO-d₆ solvent shows distinct signals for each of the six protons on the quinoline ring system. mdpi.com The proton H-2, adjacent to the nitrogen atom, is typically the most deshielded and appears furthest downfield. mdpi.com

Table 1: ¹H NMR Spectral Data for the Quinoline Ring of a Quinoline-8-Sulfonyl Derivative Data obtained from a closely related quinoline-8-sulfonamide derivative and is representative for the quinoline moiety. mdpi.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| H-2 | 9.08 | dd, J = 4.2, 1.2 |

| H-3 | 7.65–7.76 | m |

| H-4 | 8.54 | dd, J = 8.4, 1.2 |

| H-5 | 8.28–8.33 | m |

| H-6 | 7.65–7.76 | m |

| H-7 | 8.28–8.33 | m |

dd = doublet of doublets, m = multiplet

Carbon (¹³C) NMR and Heteronuclear NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its electronic environment.

As with proton NMR, data from quinoline-8-sulfonamide derivatives provide a reliable model for the carbon skeleton of this compound. mdpi.comiaea.org The ¹³C NMR spectrum confirms the nine distinct carbon atoms of the quinoline ring system. mdpi.com The carbon atom C-8, to which the sulfonate group is attached, shows a characteristic chemical shift influenced by the electronegative sulfur and oxygen atoms.

To definitively assign each proton and carbon signal, two-dimensional (2D) heteronuclear NMR techniques are employed. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of a proton's signal to its attached carbon. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons that are separated by two or three bonds. nih.gov HMBC is crucial for confirming the connectivity of the entire molecule, including the placement of the sulfonate group at the C-8 position by observing correlations between protons on the ring (e.g., H-7) and the C-8 carbon.

Table 2: ¹³C NMR Spectral Data for the Quinoline Ring of a Quinoline-8-Sulfonyl Derivative Data obtained from a closely related quinoline-8-sulfonamide derivative and is representative for the quinoline moiety. mdpi.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 151.7 |

| C-3 | 122.9 |

| C-4 | 137.5 |

| C-4a | 128.9 |

| C-5 | 130.9 |

| C-6 | 126.1 |

| C-7 | 134.1 |

| C-8 | 137.5 |

| C-8a | 143.4 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing how it fragments. For a polar compound like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are typically used, often coupled with a high-resolution mass spectrometer (HRMS) for precise mass measurements. mdpi.com

The molecular formula of this compound is C₉H₆NNaO₃S, with a molecular weight of approximately 231.21 g/mol . nih.gov High-resolution mass spectrometry can determine the exact mass with high precision, which for the neutral molecule is calculated to be 230.9966 Da. nih.gov

In a typical ESI-MS experiment, the molecule can be observed in different forms. In positive ion mode, the protonated molecule ([M+H]⁺) would be expected, while in negative ion mode, the quinoline-8-sulfonate anion would be detected. The analysis of fragmentation patterns provides further structural confirmation. A common fragmentation pathway for aromatic sulfonates is the loss of sulfur trioxide (SO₃).

Table 3: Expected Molecular and Fragment Ions for this compound in ESI-MS

| Ion Description | Formula | Calculated m/z | Ionization Mode |

| Quinoline-8-sulfonate Anion | [C₉H₆NO₃S]⁻ | 208.00 | Negative |

| Protonated Molecule | [C₉H₇NO₃S + H]⁺ | 210.02 | Positive |

| Fragment (Loss of SO₃) | [C₉H₇N]⁺ | 130.06 | Positive |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Quinoline-8-sulfonate (B280653) Chemistry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it invaluable for understanding the geometry, electronic properties, and vibrational frequencies of molecules. scirp.orgrsc.org For quinoline (B57606) and its derivatives, DFT calculations provide deep insights into their chemical reactivity and stability. rsc.org

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

A key aspect of electronic structure analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial as the HOMO acts as an electron donor and the LUMO as an electron acceptor. physchemres.org The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. physchemres.orgsci-hub.se

A small energy gap suggests that a molecule is more polarizable and is generally associated with high chemical reactivity and low kinetic stability, often referred to as a "soft" molecule. sci-hub.se This is because a smaller gap facilitates the excitation of electrons from the HOMO to the LUMO, a process that can reflect the molecule's biological activity. sci-hub.se For the parent quinoline molecule, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 4.83 eV. scirp.org In a study of a triazole-substituted quinoline derivative, the calculated HOMO-LUMO energy gap was 4.078 eV, indicating that the molecule is soft and highly reactive. researchgate.net The distribution of these orbitals is also informative; for instance, in some quinoline derivatives, the LUMO is localized over the quinoline moiety itself. researchgate.net

Table 1: Representative HOMO-LUMO Energy Gaps for Quinoline and Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| Chromeno-Quinoline Derivative (in Toluene) | -5.327 | -1.836 | 3.49 | jksus.org |

| Triazolo-Quinoline Derivative | -6.164 | -2.086 | 4.078 | researchgate.net |

Spectroscopic Property Prediction and Validation (e.g., TD-DFT for Absorption)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states, enabling the calculation of electronic absorption spectra. rsc.orgresearchgate.net This theoretical approach allows for the prediction of absorption wavelengths, which can then be compared with experimental data from UV-Vis spectroscopy for validation. nih.govukm.edu.my

For instance, TD-DFT has been successfully applied to characterize the photophysical behavior of 8-hydroxyquinoline-5-sulfonic acid (8-HQS), a compound structurally similar to sodium quinoline-8-sulfonate. acs.orgacs.orgresearchgate.net These studies compute absorption and emission spectra, providing insights into quantities that are difficult to access experimentally, such as excited-state dissociation constants. acs.orgacs.org By simulating the spectra of different forms of the molecule (e.g., at various pH levels), TD-DFT can fully model the evolution of its spectroscopic properties in solution. acs.orgacs.org

In studies of various quinoline derivatives, TD-DFT calculations have been used to predict UV-Vis absorption peaks. For a chromeno-quinoline derivative, the predicted absorption peaks were at 338.7 nm, 356.6 nm, and 422.2 nm. jksus.org Similarly, for the parent quinoline, calculated transitions showed high oscillator strength, corresponding well with experimental spectra. scirp.org This synergy between theoretical prediction and experimental validation is a powerful tool for understanding the optical properties of these compounds. bohrium.com

Molecular Dynamics Simulations of Quinoline-8-sulfonate Systems

Molecular dynamics (MD) simulations offer a way to observe the physical movements of atoms and molecules over time, providing a detailed picture of their dynamic behavior. This technique is particularly useful for studying how molecules like quinoline-8-sulfonate interact with their environment, such as proteins or solvents.

Ligand-Protein Interaction Dynamics

MD simulations are instrumental in studying the stability and interaction dynamics of a ligand bound to a protein. mdpi.com For quinoline-8-sulfonamide (B86410) derivatives, these simulations have been used to explore their potential as enzyme inhibitors. mdpi.comnih.gov For example, a study targeting the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism, used molecular docking and MD simulations to design and evaluate a series of 8-quinolinesulfonamide derivatives. mdpi.comnih.gov

The simulations can confirm the stability of the ligand-protein complex and reveal specific interactions, such as hydrogen bonds and π-interactions with key amino acid residues in the protein's binding site. nih.gov In one study, a quinoline-sulfonamide derivative was shown to form a stable complex with the Epidermal Growth Factor Receptor (EGFR), with stability metrics superior to a known drug, Erlotinib. nih.gov By analyzing the trajectory of the simulation, researchers can assess the flexibility of residues, the compactness of the complex, and the solvent-accessible surface area, all of which provide insight into the strength and nature of the binding. nih.govmdpi.com

Conformational Behavior and Solvent Effects

The three-dimensional shape, or conformation, of a molecule is critical to its function. Computational methods can be used to perform a conformational search to identify the most stable structures of a molecule. uantwerpen.be For quinoline derivatives, these searches have shown that solvent effects can influence which conformation is preferred. uantwerpen.be

MD simulations are particularly well-suited for analyzing conformational behavior because they explicitly model the interactions between the molecule and surrounding solvent molecules, such as water. uantwerpen.be The study of 8-hydroxyquinoline-5-sulfonic acid (8-HQS) complexation with metal ions has been complemented by MD simulations to understand the structure and behavior of the complexes in aqueous solutions. researchgate.net These simulations help elucidate how the solvent influences the molecule's structure and its interactions with other species, which is crucial for understanding its behavior in a biological context. uantwerpen.be

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical expressions that correlate the chemical structure of a series of compounds with their biological activity or physical properties. unram.ac.id These models are powerful tools in drug design, as they can predict the activity of new compounds before they are synthesized. unram.ac.id

For quinoline derivatives, numerous QSAR studies have been conducted to guide the development of new therapeutic agents, particularly antimalarials. nih.govasianpubs.orgtandfonline.comnih.gov In a typical QSAR study, various molecular descriptors (representing steric, hydrophobic, and electronic properties) are calculated for a set of molecules. asianpubs.org A statistical method, such as multiple linear regression, is then used to build a model that relates these descriptors to the observed biological activity. unram.ac.idasianpubs.org

For example, 3D-QSAR studies on quinoline derivatives have used models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to create contour maps that visualize the structural features important for activity. nih.gov These maps guide chemists in modifying the molecular structure—for instance, by adding bulky or hydrogen-bonding groups—to enhance potency. tandfonline.com QSAR models have also been developed for quinoline sulfonamides and related compounds for their activity as carbonic anhydrase inhibitors and H4 receptor inverse agonists. tandfonline.comresearchgate.netacs.orgscilit.com The statistical significance of these models allows them to be used as reliable tools for the rational design of new, more effective compounds. asianpubs.org

Correlation of Electronic and Steric Parameters with Biological Activity

The biological activity of quinoline derivatives is intricately linked to their electronic and steric properties. Computational studies are instrumental in elucidating these structure-activity relationships (SAR), providing a predictive framework for designing new compounds with enhanced efficacy.

Research has shown that the electronic and steric characteristics of substituents on the quinoline ring can significantly modulate the biological activity of the resulting compounds. nih.govorientjchem.org For instance, in the context of anticancer activity, computer simulations have revealed that the electronic and steric nature of substituent groups plays a crucial role. orientjchem.org The introduction of different functional groups can alter properties such as lipophilicity and electronic distribution, which in turn influences the compound's interaction with biological targets like DNA or specific enzymes. orientjchem.orgnih.gov

A common approach involves developing mathematical models, such as linear regression analyses, to correlate biological activity with various descriptors. These descriptors quantify electronic, steric, and thermodynamic parameters. researchgate.net For a series of 8-quinolinol derivatives, a linear model was successfully proposed to relate their minimal inhibitory concentrations (MIC) against Staphylococcus aureus to descriptors like ClogP (lipophilicity), total energy (Tot. E), molar refractivity (MR), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Such models can achieve a high coefficient of determination (R² > 0.9), indicating a strong predictive ability for the antimicrobial activity of newly synthesized derivatives. researchgate.net

In the design of gold(III) complexes with 8-substituted quinoline ligands for antiproliferative studies, both electronic and steric factors are manipulated to adjust the stability and biological potency of the complexes. nih.gov The nature of the donor atom at the 8-position of the quinoline scaffold directly impacts the compound's redox potential and stability in various solvents, which are critical determinants of its antitumor effects. nih.gov Similarly, for quinoline-based inhibitors of the M2 isoform of pyruvate kinase (PKM2), a target in tumor metabolism, molecular docking and dynamics techniques are employed to design potent modulators. mdpi.com The introduction of bioisosteres, such as a 1,2,3-triazole system in place of an amide group, can enhance the ligand-receptor complex stability through additional interactions involving the nitrogen atoms' lone electron pairs. mdpi.com

The following table summarizes key parameters and their observed correlation with biological activity for quinoline derivatives.

| Parameter Type | Descriptor | Correlated Biological Activity | Research Context |

| Electronic | LUMO Energy | Antimicrobial | Lower LUMO energy can be associated with increased activity in regression models. researchgate.net |

| Electronic | Redox Potential | Anticancer | Modulates the stability and activity of metal complexes with quinoline ligands. nih.gov |

| Electronic | Electron-donating/withdrawing groups | Antibacterial, Anticancer | The presence and position of groups like fluorine or nitro can significantly enhance activity. orientjchem.org |

| Steric | Molar Refractivity (MR) | Antimicrobial | Used as a descriptor in QSAR models to quantify steric effects. researchgate.net |

| Steric | Substituent Position | Anticancer, Antiviral | The specific placement of functional groups on the quinoline ring dictates the interaction with biological targets. nih.govnih.gov |

| Physicochemical | Lipophilicity (logP, log k) | Antiviral, Antimicrobial | Determines the compound's ability to cross cell membranes and is a key parameter in SAR. nih.govresearchgate.net |

Prediction of Spectroscopic and Photophysical Attributes

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic and photophysical properties of quinoline compounds. researchgate.netresearchgate.net These methods allow for the calculation of molecular geometries, vibrational frequencies, and electronic transitions, which correspond to experimental data from techniques like FT-IR, Raman, and UV-Vis spectroscopy. chemicalpapers.comsci-hub.seajchem-a.com

DFT calculations can accurately predict the vibrational wavenumbers of a molecule. ajchem-a.com For derivatives of 8-hydroxyquinoline (B1678124), theoretical vibrational spectra are often computed and compared with experimental FT-IR and FT-Raman spectra to validate the molecular structure and assign vibrational modes to specific functional groups. researchgate.netsci-hub.se For example, the characteristic C=O stretching frequency, ring vibration modes, and S=O bond vibrations in sulfonic acid derivatives can be precisely calculated. sci-hub.se Discrepancies between calculated and experimental frequencies often arise due to intermolecular interactions in the solid state, such as hydrogen bonding, which are not always accounted for in calculations on single molecules in a vacuum. sci-hub.se

The prediction of electronic and photophysical properties is another key application of computational chemistry. Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, which involves transitions from occupied to unoccupied molecular orbitals. acs.org The calculated absorption maxima (λ_max) can be correlated with π→π* and n→π* transitions observed in experimental UV-Vis spectra. scielo.br For a series of novel quinoline-sulphonamide derivatives, absorbance spectra were predicted to be in the range of 337 nm to 341.73 nm, which showed remarkable consistency with experimental findings. researchgate.netresearchgate.net

Furthermore, computational methods can elucidate the nature of excited states and predict photophysical phenomena such as fluorescence. scielo.br The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The HOMO-LUMO energy gap provides an estimate of the molecule's electronic excitation energy and chemical reactivity. researchgate.netajchem-a.com For some quinoline derivatives, dual fluorescence has been observed and explained by the existence of a twisted intramolecular charge transfer (TICT) state, a phenomenon confirmed through computational modeling and low-temperature experiments. acs.org The influence of solvent polarity on fluorescence properties can also be modeled, showing how changes in the dielectric constant of the medium affect emission wavelengths. scielo.br

The table below presents a comparison of computationally predicted and experimentally observed attributes for quinoline derivatives.

| Property | Computational Method | Predicted Value/Attribute | Experimental Value/Attribute |

| Vibrational Frequency | DFT (B3LYP) | C=O stretch: ~1255 cm⁻¹; S=O stretch: ~1450 cm⁻¹ | C=O stretch: ~1280 cm⁻¹ (IR); S=O stretch: ~1460 cm⁻¹ |

| UV-Vis Absorption | TD-DFT | Absorption bands related to π→π* and n→π* transitions. scielo.br | λ_max ~280 nm (π→π) and ~350 nm (n→π). scielo.br |

| Emission Wavelength | TD-DFT | Emission spectra predicted in the 411-430 nm range for certain derivatives. researchgate.netresearchgate.net | Fluorescence emission observed around 400 nm. scielo.br |

| HOMO-LUMO Gap | DFT | ~4.32 eV for an indoloquinoline analogue. ajchem-a.com | Correlates with the onset of electronic absorption. |

| Excited State | Flash Photolysis Studies | Triplet-triplet absorption with a specific lifetime (e.g., 2.6 µs). scielo.br | Transient absorption band observed at 450 nm. scielo.br |

These computational approaches not only validate experimental data but also provide a deeper understanding of the electronic structure and behavior of this compound, guiding the development of new materials with tailored photophysical properties. researchgate.netmdpi.com

Coordination Chemistry and Metal Complexation Research

Ligand Properties of Quinoline-8-sulfonate (B280653) and its Derivatives in Complexation

The efficacy of quinoline-8-sulfonate as a ligand is rooted in its structural and electronic properties. As a derivative of 8-hydroxyquinoline (B1678124) (8-HQ), it retains the primary chelating features of the parent molecule while introducing the solubilizing sulfonate group.

8-Hydroxyquinoline and its derivatives, including quinoline-8-sulfonate, are recognized as potent bidentate chelating agents. scirp.orgtandfonline.com The chelation primarily involves two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the adjacent hydroxyl group. scirp.orgscirp.org This arrangement allows for the formation of a stable five-membered ring with a coordinated metal ion. Among the seven isomers of monohydroxyquinoline, only the 8-hydroxy variant is capable of forming such stable complexes through chelation. tandfonline.comnih.gov

In the specific case of the sodium salt, (8-hydroxyquinoline-5-sulfonato-N,O)sodium(I), the sodium ion is coordinated by the nitrogen and oxygen atoms of the quinolinol group. researchgate.net Additionally, it interacts with three oxygen atoms from three different sulfonate groups, resulting in a trigonal bipyramidal geometry around the sodium ion. researchgate.net This demonstrates that while the primary chelation occurs via the N,O-donor set of the quinoline ring, the sulfonate group can also participate in coordination, leading to more complex supramolecular structures. researchgate.net

The coordination properties of the quinoline-8-sulfonate ligand can be modulated by introducing various substituents onto the quinoline ring. The sulfonate group (SO₃⁻) itself, being a polar functional group, significantly increases the water solubility of the resulting metal complexes compared to those of the parent 8-hydroxyquinoline. nih.gov

The introduction of other groups can also alter the ligand's basicity and, consequently, the stability of its metal chelates. For instance, a comparison between the metal chelates of 8-hydroxyquinoline-5-sulfonate and 7-nitroso-8-hydroxyquinoline-5-sulfonate shows that differences in stability can be attributed to the lower basicity of the sulfonated ligand. koreascience.kr The electronic nature of substituents affects the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bond. Studies on silver(I) quinoline compounds have shown that different substituents have a measurable effect on the resulting crystal structures. nih.gov

Synthesis and Characterization of Metal Complexes with Quinoline-8-sulfonate

The synthesis of metal complexes involving quinoline-8-sulfonate and its parent compound, 8-hydroxyquinoline, is generally straightforward, leading to a diverse range of coordination compounds with various geometries and properties.

Complexes of quinoline-8-sulfonate and its derivatives with a variety of divalent and trivalent transition metals have been synthesized and characterized. Common synthetic routes involve the direct reaction of the ligand with a corresponding metal salt, such as acetates, nitrates, or chlorides, in a suitable solvent like water, ethanol (B145695), or methanol. mdpi.comsphinxsai.comjocpr.com

The resulting complexes exhibit various coordination geometries, which are influenced by the metal ion and the stoichiometry of the reaction. For example, copper(II) is known to form square-planar complexes with 8-hydroxyquinoline, while other divalent ions like cobalt(II) and nickel(II) tend to form octahedral complexes, often by incorporating water molecules into the coordination sphere. scirp.orgscirp.org The metal-to-ligand ratio is typically 1:2 for divalent metal ions. scirp.orgresearchgate.net Spectroscopic techniques such as FTIR and UV-Vis, along with elemental analysis and magnetic susceptibility measurements, are commonly used to elucidate the structures of these complexes. mdpi.comresearchgate.netresearchgate.net

Beyond transition metals, quinoline-8-sulfonate readily forms complexes with main group metals and lanthanides. Studies have detailed the coordination behavior with aluminum(III) and indium(III). tandfonline.comresearchgate.netrsc.org For instance, the dominant complex of In(III) with 8-hydroxyquinoline-5-sulfonate (8-HQS) has a 1:3 metal-to-ligand stoichiometry and exhibits a facial (fac) geometry, which contrasts with the meridional (mer) geometry observed for Al(III) and Ga(III) complexes. rsc.org

The stability constants of lanthanide(III) chelates with 8-quinolinol-5-sulfonate have been determined for ions such as scandium(III), yttrium(III), and lanthanum(III). uludag.edu.tr Research indicates the formation of ML⁺, ML₂⁻, and ML₃³⁻ complexes. uludag.edu.tr The stability of these complexes was found to follow the order Sc(III) > Y(III) > La(III), which correlates inversely with the ionic radius of the metal ion. uludag.edu.tr Lanthanide complexes with various derivatives of 8-hydroxyquinoline have also been synthesized, including those with samarium, europium, gadolinium, holmium, and lutetium. nih.govnih.gov

Quinoline-8-sulfonate can also be incorporated into mixed-ligand, or ternary, complexes. These compounds contain the metal ion coordinated to quinoline-8-sulfonate as well as one or more different ligands. Evidence for mixed-ligand complex formation has been demonstrated in systems containing aluminum(III), where 8-quinolinol-5-sulfonate coordinates to an aluminum center already bound to another ligand. tandfonline.comresearchgate.net

Synthesis of mixed-ligand complexes has also been achieved with transition metals, incorporating co-ligands such as 2-picoline or the amino acid tyrosine alongside 8-hydroxyquinoline. researchgate.netjptcp.com Similarly, novel lanthanide(III) complexes have been synthesized using 2,2'-bipyridyl derivatives and 8-quinolinol derivatives as the mixed chelating ligands. nih.gov The formation of these mixed-ligand systems expands the structural and functional diversity of metal complexes based on the quinoline framework.

Advanced Studies in Metal-Quinoline-8-sulfonate Complex Stability and Thermodynamics

The stability of metal complexes with sodium quinoline-8-sulfonate in solution is a critical aspect of its coordination chemistry. The formation of these complexes is a stepwise process, and the equilibrium constants for each step, known as stability constants, provide quantitative measures of the complex's stability. These constants are influenced by factors such as the nature of the metal ion, the pH of the solution, and the ionic strength of the medium.

Spectrophotometry offers a complementary approach, particularly when the complex formation results in a significant change in the ultraviolet-visible absorption spectrum. core.ac.uk The continuous variation method, or Job's plot, is often used to determine the stoichiometry of the complex. scirp.org By measuring the absorbance of a series of solutions containing varying mole fractions of the metal and ligand while keeping the total molar concentration constant, the molar ratio of the most stable complex can be identified. scirp.org The Benesi-Hildebrand method can then be utilized to calculate the stability constant from the spectral changes upon complexation.

The stability of divalent metal chelates with sulfonated 8-hydroxyquinoline derivatives has been shown to follow various orders depending on the specific ligand and metal ion. For instance, with 7-nitroso-8-hydroxyquinoline-5-sulfonate, the stability was found to follow the order: Mn(II) < Fe(II) ≈ Co(II) > Ni(II) < Cu(II) > Zn(II). koreascience.kr

Table 1: Representative Stability Constants (log β) for Metal Complexes with Substituted Quinolinol Ligands

| Metal Ion | Ligand | Method | Log β₁ | Log β₂ |

|---|---|---|---|---|

| Al(III) | Quercetin | Potentiometric | 14.05 | 10.02 |

| Fe(II) | Quercetin | Potentiometric | 9.44 | 3.86 |

Note: This table provides illustrative data for related complexes to demonstrate the typical range of stability constants.

The study of thermodynamic parameters provides deeper insight into the driving forces behind the formation of metal-quinoline-8-sulfonate complexes. The Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) associated with the complexation reaction can be determined from the stability constants measured at different temperatures.

ΔG° = -RTlnβ

where R is the gas constant and T is the absolute temperature. A more negative ΔG° value indicates a more spontaneous and stable complex formation.

By determining the stability constants at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of complexation can be calculated using the van't Hoff equation:

lnβ = - (ΔH°/RT) + (ΔS°/R)

A plot of lnβ versus 1/T yields a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R.

Table 2: Illustrative Thermodynamic Parameters for Metal Complex Formation

| Complex | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| [M(L)] | (Calculated from β) | (From van't Hoff plot) | (From van't Hoff plot) |

Note: This table is a template to illustrate the type of data obtained from thermodynamic studies of complex formation. Specific values for this compound complexes require experimental determination.

Spectroscopic and Electronic Properties of Metal-Quinoline-8-sulfonate Chelates

The formation of chelates between metal ions and this compound leads to distinct spectroscopic and electronic properties that are the subject of extensive research, particularly in the fields of fluorescence sensing and electrochemistry.

Complexation of this compound with many metal ions leads to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). uci.edu The free ligand typically exhibits weak fluorescence, but upon coordination to a metal ion, its conformational rigidity increases, which reduces non-radiative decay pathways and enhances the quantum yield of fluorescence. nih.gov

The fluorescence properties of these metal chelates are highly dependent on the specific metal ion. For instance, with 8-hydroxyquinoline-5-sulfonic acid, a closely related compound, a large number of metal ions form fluorescent complexes, with cadmium, zinc, and magnesium complexes being particularly intense. uci.eduosti.gov The optimal pH for fluorescence is generally between 5 and 8. osti.gov In contrast, some metal ions, such as iron(III), copper(II), and mercury(II), form non-fluorescent chelates and can act as quenchers of the fluorescence of other metal-HQS complexes. uci.eduosti.gov

The sensing mechanism is based on the selective binding of the metal ion to the quinoline-8-sulfonate ligand, resulting in a measurable change in the fluorescence intensity or a shift in the emission wavelength. nih.gov This selectivity allows for the development of fluorescent chemosensors for the detection of specific metal ions. scirp.org For example, the significant fluorescence enhancement upon binding with Zn²⁺ has been a basis for the development of zinc sensors. nih.gov Theoretical calculations have shown that complex formation can lead to a smaller HOMO-LUMO energy gap, which is consistent with the observed changes in fluorescence. nih.gov

Table 3: Fluorescence Properties of Metal Complexes with 8-Hydroxyquinoline-5-sulfonic Acid

| Metal Ion | Fluorescence | Optimal pH | Notes |

|---|---|---|---|

| Cd(II) | Strong | ~7-8 | One of the most fluorescent chelates in aqueous solution. uci.eduosti.gov |

| Zn(II) | Strong | ~7-8 | Forms a strongly fluorescent chelate. uci.edu |

| Mg(II) | Strong | ~8 | Exhibits intense fluorescence. osti.gov |

| Al(III) | Fluorescent | ~5 | Forms a fluorescent chelate. |

| Fe(III) | Non-fluorescent | - | Acts as an effective fluorescence quencher. uci.eduosti.gov |

| Cu(II) | Non-fluorescent | - | Quenches fluorescence. uci.edu |

The electrochemical properties of metal-quinoline-8-sulfonate chelates are of interest for their potential applications in electrochemistry and materials science. Cyclic voltammetry is a key technique used to study the redox behavior of these complexes. researchgate.net The resulting voltammograms reveal information about the oxidation and reduction potentials of the metal center and the ligand.

In many metal oxyquinolinates, the 8-oxyquinoline ligand can undergo reduction in two one-electron steps. researchgate.net The first reduction wave is often observed at less negative potentials compared to the parent quinoline molecule. researchgate.net The metal center in the chelate can also be redox-active, exhibiting its own characteristic oxidation or reduction peaks.

The electrolytic oxidation of these complexes can be complex. For some metal-oxinato complexes, a single multi-electron oxidation peak is observed, which may be due to irreversible, closely spaced, or parallel oxidation steps. researchgate.net One proposed mechanism involves the initial rupture of the oxygen-metal bond, leading to the formation of an unstable radical cation that subsequently decomposes. researchgate.net The specific redox potentials and the reversibility of the electrochemical processes are influenced by the nature of the metal ion, its oxidation state, and the solvent system used.

The study of the redox behavior of these chelates is crucial for understanding their electronic structure and for designing new materials with tailored electrochemical properties for applications such as in organic light-emitting diodes (OLEDs). researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-Hydroxyquinoline-5-sulfonate |

| 7-Nitroso-8-hydroxyquinoline-5-sulfonate |

| Quercetin |

| Pyrazinamide |

| Cadmium(II) |

| Zinc(II) |

| Magnesium(II) |

| Manganese(II) |

| Iron(II) |

| Cobalt(II) |

| Nickel(II) |

| Copper(II) |

| Aluminum(III) |

| Iron(III) |

Biological and Medicinal Applications Research

Anticancer Activity and Mechanistic Studies of Quinoline-8-sulfonamide (B86410) Derivatives

Quinoline-8-sulfonamide derivatives have emerged as a noteworthy class of compounds in oncology research. Their anticancer activity is often linked to the modulation of key enzymes involved in tumor metabolism and growth. researchgate.netresearchgate.net

A primary target for the anticancer action of quinoline-8-sulfonamide derivatives is the M2 isoform of pyruvate (B1213749) kinase (PKM2). researchgate.netmdpi.comnih.gov PKM2 is a critical glycolytic enzyme that is predominantly expressed in tumor cells and plays a central role in the Warburg effect, a metabolic hallmark of cancer. researchgate.netresearchgate.netnih.gov This enzyme regulates the final, rate-limiting step of glycolysis and can switch between a highly active tetrameric state and a less active dimeric state. google.com The less active form allows for the accumulation of glycolytic intermediates, which are then shunted into biosynthetic pathways essential for rapid cell proliferation, such as nucleotide and lipid synthesis. google.com

Quinoline-8-sulfonamide derivatives have been developed as modulators of PKM2. researchgate.netmdpi.com Some of these compounds act as PKM2 activators, locking the enzyme in its active tetrameric conformation. google.comnih.gov This activation enhances the conversion of phosphoenolpyruvate (B93156) to pyruvate, thereby reversing the metabolic reprogramming that benefits cancer cells. google.comnih.gov By promoting the tetrameric state, these activators prevent the accumulation of biosynthetic precursors, effectively inhibiting the growth of cancer cells. nih.gov For instance, certain quinoline (B57606) sulfonamide derivatives are known to bind to a specific pocket on PKM2, distinct from the allosteric site for fructose-1,6-bisphosphate (FBP), leading to this activation and subsequent reduction in xenograft tumor growth. nih.gov

Conversely, other studies have focused on designing inhibitors of PKM2, where quinoline-8-sulfonamides also serve as a valuable scaffold. mdpi.comnih.govresearchgate.net Both activation and inhibition strategies aim to disrupt the metabolic flexibility of cancer cells, making PKM2 a compelling target for therapeutic intervention. mdpi.comgoogle.com

The interaction of quinoline-8-sulfonamide derivatives with PKM2 directly impacts the broader metabolic landscape of cancer cells. nih.govekb.eg Cancer cells rely heavily on aerobic glycolysis to produce not only ATP but also the building blocks necessary for proliferation. researchgate.netnih.gov By modulating PKM2, these compounds can significantly alter this metabolic state. mdpi.comnih.gov

Research has demonstrated that treatment with certain 8-quinolinesulfonamide derivatives leads to a marked reduction in intracellular pyruvate levels in cancer cells, such as the A549 lung cancer cell line. mdpi.comnih.govnih.gov This decrease in pyruvate, a direct consequence of PKM2 modulation, is associated with a reduction in cancer cell viability and can induce cell-cycle arrest. mdpi.comekb.eg For example, compound 9a , an 8-quinolinesulfonamide derivative, was shown to decrease intracellular pyruvate in A549 cells by approximately 50% at a concentration of 200 µg/mL. nih.gov This metabolic disruption reroutes glucose metabolism away from anabolic pathways, thereby starving the cancer cells of essential biosynthetic precursors and inhibiting their growth. nih.gov Other quinoline sulfonamides, such as quinoline 3-sulfonamides, have been shown to inhibit lactate (B86563) dehydrogenase A (LDHA), another key enzyme in cancer metabolism, leading to reduced lactate production and increased oxygen consumption. binasss.sa.crexplorationpub.com

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). oncotarget.comnih.gov Quinoline derivatives have shown promise in overcoming MDR. researchgate.netnih.govnih.gov Some quinoline-based compounds have demonstrated the ability to kill doxorubicin-resistant T-lymphoblastic leukemia cells (CEM/ADR 5000) and increase the lifespan of mice with doxorubicin-resistant tumors. nih.gov

Specifically, certain 8-hydroxyquinoline-5-sulfonamide derivatives have exhibited potent activity against MDR cancer cell lines. nih.gov For example, compound 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) showed high activity against various cancer lines, with efficacy comparable to standard chemotherapeutics, while also being active against methicillin-resistant Staphylococcus aureus (MRSA) isolates. nih.gov Another study highlighted that the toxicity of some 8-hydroxyquinoline (B1678124) derivatives against MDR uterine sarcoma cells (MES-SA/Dx5) increased as the pKa values of the hydroxyl group or quinoline nitrogen decreased, suggesting that subtle changes in physicochemical properties can significantly alter their activity against resistant cells. acs.org Furthermore, the oral quinoline derivative MPT0B392 was found to be less susceptible to P-gp activity and could enhance the cytotoxicity of other drugs in resistant cells. oncotarget.com

Computational methods such as molecular docking and molecular dynamics are integral to the design and optimization of quinoline-8-sulfonamide derivatives as anticancer agents. researchgate.netmdpi.commdpi.com These techniques allow researchers to predict and analyze the binding interactions between the compounds and their protein targets at a molecular level. mdpi.comresearchgate.net

In the development of PKM2 modulators, molecular docking has been used to design novel 8-quinolinesulfonamide derivatives. mdpi.comnih.gov For instance, a series of derivatives were designed based on the hypothesis that adding a 1,2,3-triazole group could enhance the stabilization of the ligand-protein complex compared to reference compounds. mdpi.com Docking studies using the GOLD (Genetic Optimization for Ligand Docking) program helped identify promising candidates, like compound 9a , by predicting their binding affinity and orientation within the PKM2 active site. mdpi.com

Molecular dynamics simulations further validate these findings by assessing the stability of the drug-target complex over time. mdpi.com For a hybrid of 8-quinolinesulfonamide and 1,4-disubstituted triazole, molecular dynamics calculations were used to verify the results from docking, confirming the stability of the compound within the active site of Rho-associated protein kinase (ROCK1), another cancer-related target. mdpi.com These computational studies provide crucial insights into the structure-activity relationship, guiding the synthesis of more potent and selective inhibitors. mdpi.commdpi.com

Antimicrobial Efficacy of Quinoline-8-sulfonate (B280653) Conjugates and Metal Complexes

Beyond their anticancer potential, derivatives of quinoline-8-sulfonate, particularly as conjugates and metal complexes, are recognized for their broad-spectrum antimicrobial properties. mdpi.commdpi.com

Quinoline-8-sulfonate and its parent compound, 8-hydroxyquinoline (8-HQ), possess the ability to chelate metal ions, which is often crucial for their antibacterial mechanism. scirp.orgnih.gov Metal complexes of 8-HQ and its sulfonamide derivatives have demonstrated significant growth inhibition against a wide array of both Gram-positive and Gram-negative bacteria. mdpi.comscialert.net

Studies have shown that metal complexes of 8HQ with transition metals like manganese, copper, and nickel inhibit the growth of bacteria such as S. pyogenes, S. dysenteriae, and P. shigelloides. scialert.net Similarly, a silver(I) complex with 8-HQ showed potent activity against Staphylococcus aureus (Gram-positive) and Proteus spp. (Gram-negative), with the complex being particularly effective against Gram-negative bacteria. ajchem-a.com

Hybrid molecules combining the quinoline-sulfonamide scaffold with other bioactive moieties have also yielded potent antibacterial agents. rsc.orgnih.gov A series of quinoline-sulfonamide hybrids (QS1-12) were synthesized and tested, with compound QS-3 identified as the most effective, showing exceptional activity against P. aeruginosa (MIC of 64 μg mL−1). rsc.orgnih.gov Another study on 8-hydroxyquinoline-5-sulfonamides found that these compounds possessed antistaphylococcal activity, with some being bactericidal against MRSA isolates. mdpi.com The antibacterial efficacy is often dependent on the specific substitutions on the quinoline ring and the nature of the conjugated molecule or metal ion. mdpi.comsci-hub.se

Interactive Data Table: Antibacterial Activity of Quinoline Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various bacterial strains, as reported in the literature.

Antifungal and Antimalarial Properties

The quinoline scaffold is fundamental to many compounds with demonstrated biological activity. nih.gov Research into 8-hydroxyquinoline-5-sulfonic acid (SQ) and its derivatives has revealed notable antifungal properties. mdpi.com Studies indicate that these compounds can act on the cell wall of fungi such as Candida species and dermatophytes. nih.gov For instance, 8-hydroxy-7-iodo-5-quinolinesulfonic acid has shown a fungistatic effect against Candida and other fungi like M. canis and T. mentagrophytes. ncats.io The minimum inhibitory concentration (MIC50) for Candida glabrata and C. krusei was found to be 16 µg/ml, while for C. albicans, C. parapsilosis, and C. tropicalis, it was 64 µg/ml. ncats.io The antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids has also been evaluated, with some halogenated derivatives showing inhibition within an order of magnitude of 8-quinolinol. fordham.edu The incorporation of 8-hydroxyquinoline-5-sulfonic acid into electrospun materials has been shown to impart both antibacterial and antifungal activities. scilit.com

The quinoline core is historically significant in the development of antimalarial drugs, with quinine (B1679958) being one of the first effective treatments. nih.gov This has spurred ongoing research into quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum. rsc.org Metal complexation with quinoline-based ligands has been shown to enhance antiplasmodial activity. researchgate.netrsc.org For example, the inclusion of a quinoline pharmacophore in metallarectangles significantly improved their activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. rsc.org

Antiviral Activities (e.g., Dengue Virus, H5N1)

Quinoline derivatives are recognized for their broad-spectrum antiviral potential. nih.govmdpi.com Research has specifically explored their efficacy against viruses like Dengue virus and the avian influenza virus H5N1.

Studies have demonstrated that novel 8-hydroxyquinoline derivatives can inhibit Dengue virus serotype 2 (DENV2) in vitro. nih.govnih.govresearchgate.net Two such derivatives showed dose-dependent inhibition in the low to sub-micromolar range and were able to reduce the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. mdpi.comnih.govresearchgate.net This suggests a mechanism of action that likely involves the early stages of the viral infection process. mdpi.comresearchgate.net

In the context of H5N1, research on 8-hydroxy-N-phenylquinoline-2-carboxamides has been conducted. nih.gov The antiviral activity of these compounds appears to be influenced by their lipophilicity and the electronic properties of substituents on the anilide ring. nih.gov Derivatives with increased electron-withdrawing substituents and higher lipophilicity, such as di- and tri-substituted derivatives, demonstrated greater inhibition of H5N1 growth with low cytotoxicity. nih.gov Some quinoline derivatives have been shown to inhibit viral replication by interfering with viral entry or replication processes.

Neurological and Neurodegenerative Disorder Research

Quinoline derivatives are being actively investigated for their potential in treating neurological and neurodegenerative disorders, particularly due to their metal-chelating and neuroprotective properties. researchgate.netresearchgate.net

Potential as SIRT1 Activators for Oxidative Damage Mitigation

Sirtuin 1 (SIRT1) is a protein that plays a crucial role in protecting against oxidative stress, a key factor in neurodegenerative diseases. arvojournals.org Some quinoline-based compounds have been identified as potential SIRT1 activators. acs.orgnih.gov For instance, in silico studies have suggested that certain 8-aminoquinoline-based metal complexes can act as SIRT1 activators. acs.orgnih.gov Pre-treatment with these compounds in cell models of oxidative stress has been shown to upregulate the expression of SIRT1 and SIRT3. acs.org This activation of the SIRT1/3 signaling pathway can help restore cell survival, reduce apoptosis, and maintain antioxidant defenses. acs.org The discovery of quinoline derivatives as SIRT1 activators opens a promising avenue for developing therapies to mitigate oxidative damage in the brain. acs.orgresearchgate.netresearchgate.net

Investigating Impact on Alzheimer's Disease Models

The multifactorial nature of Alzheimer's disease has led researchers to investigate multifunctional compounds, with quinoline derivatives emerging as promising candidates. nih.gov Their therapeutic potential in Alzheimer's models is often attributed to their ability to chelate metal ions and inhibit cholinesterase enzymes. researchgate.netnih.gov

Quinoline-metal complexes, especially those involving 8-hydroxyquinoline, are known to play a role in reducing oxidative stress in Alzheimer's disease. researchgate.net By binding to excess metal ions like copper and zinc, these compounds can prevent the generation of reactive oxygen species, thereby decreasing neuroinflammation and the aggregation of amyloid-beta (Aβ) peptides. researchgate.net Several studies have synthesized and evaluated various quinoline derivatives for their ability to inhibit Aβ aggregation, chelate metal ions, and act as antioxidants, all of which are key pathological features of Alzheimer's. nih.govnih.gov For example, certain 4-N-phenylaminoquinoline derivatives have demonstrated significant biometal chelating abilities towards ions such as Al³⁺, Fe²⁺, Cu²⁺, and Zn²⁺. nih.gov Additionally, some hybrid 8-hydroxyquinoline-indole derivatives have shown potent inhibitory activity against both self-induced and metal-ion-induced Aβ aggregation. nih.gov

Other Emerging Biological Activities and Therapeutic Potential

Beyond the specific applications mentioned, the chemical scaffold of sodium quinoline-8-sulfonate and its relatives lends itself to other biological activities that are under active investigation.

Anti-inflammatory and Antioxidant Properties

Quinoline and its derivatives have been reported to possess anti-inflammatory and antioxidant properties. mdpi.comsolubilityofthings.commdpi.comscirp.org The antioxidant activity of quinoline derivatives is often evaluated through their ability to scavenge free radicals. mdpi.comredalyc.orgresearchgate.net Studies have shown that some water-soluble phthalocyanines containing quinoline-5-sulfonic acid groups exhibit good antioxidant properties, as demonstrated by their performance in DPPH radical scavenging, ferrous ion chelating, and reducing power assays. tubitak.gov.tr

The anti-inflammatory effects of quinoline derivatives are also a subject of research. For example, quinine, a natural quinoline alkaloid, exhibits anti-inflammatory properties. mdpi.com More complex derivatives, such as imidazo[4,5-c]quinoline compounds, have been found to potently inhibit key proinflammatory signaling pathways like JAK/STAT and NF-κB, leading to a reduction in the release of various inflammatory factors. nih.gov This highlights the potential of quinoline-based compounds as leads for the development of new anti-inflammatory therapies. nih.gov

Interactive Data Table: Antiviral Activity of Quinoline Derivatives

| Compound/Derivative | Virus | Key Finding | Reference |

| 8-Hydroxyquinoline Derivatives | Dengue Virus Serotype 2 (DENV2) | Dose-dependent inhibition in the low and sub-micromolar range. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |

| 8-Hydroxy-N-phenylquinoline-2-carboxamides | Avian Influenza (H5N1) | Activity influenced by lipophilicity and electron-withdrawing substituents. nih.gov | nih.gov |

| Chloroquine (9-aminoquinoline) | Influenza A | Inhibited replication of H1N1 and H3N2 strains in vitro. researchgate.net | researchgate.net |

| 2-alkyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus Serotype 2 (DENV2) | Iso-Bu derivative showed a high selectivity index (39.5). nih.gov | nih.gov |

Enzyme Inhibition Studies (e.g., Cholinesterases, Methionine Aminopeptidases)

The quinoline scaffold, a key feature of this compound, is a prominent structure in the design of various enzyme inhibitors. Research has particularly focused on derivatives of this scaffold for their potential to inhibit cholinesterases and methionine aminopeptidases, enzymes implicated in neurodegenerative diseases and infectious diseases, respectively.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system; their inhibition is a primary therapeutic strategy for Alzheimer's disease. jyoungpharm.org Numerous studies have explored quinoline derivatives as potent inhibitors of these enzymes. jyoungpharm.orgbohrium.com For instance, a series of 8-hydroxyquinoline derivatives demonstrated significant AChE and BuChE inhibitory activities, with some compounds showing half-maximal inhibitory concentration (IC₅₀) values in the low micromolar range. nih.gov Similarly, certain 6-aminoquinoline (B144246) derivatives were synthesized and found to possess noteworthy acetylcholinesterase inhibitory activity, with IC₅₀ values for the most potent compounds being 3.1 µM and 0.8 µM. jyoungpharm.org Another study on quinolylnitrones identified a compound that showed exceptionally potent inhibition of human BuChE (hBChE) with an IC₅₀ value of 1.06 nM. researchgate.net These findings underscore the potential of the quinoline framework as a basis for developing powerful cholinesterase inhibitors. plos.orgresearchgate.net

Table 1: Cholinesterase Inhibitory Activity of Selected Quinoline Derivatives

| Compound Type | Target Enzyme | Reported IC₅₀ Value | Source |

|---|---|---|---|

| 8-Hydroxyquinoline Derivatives | AChE & BuChE | 8.80 to 26.50 µM | nih.gov |

| 6-Aminoquinoline Derivative (8d) | AChE | 3.1 µM | jyoungpharm.org |

| 6-Aminoquinoline Derivative (8e) | AChE | 0.8 µM | jyoungpharm.org |

| Quinolylnitrone (19) | hBChE | 1.06 nM | researchgate.net |

| Quinolylnitrone (19) | hMAO-B | 4.46 µM | researchgate.net |